molecular formula C12H6Br2F2N2O3 B2610621 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate CAS No. 439108-08-4

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate

Cat. No. B2610621
CAS RN: 439108-08-4
M. Wt: 423.996
InChI Key: RFXMJZHGUDWYTG-UHFFFAOYSA-N
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Description

“[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate” is a chemical compound with the molecular formula C12H6Br2F2N2O3 . It has an average mass of 423.992 Da and a monoisotopic mass of 421.871307 Da .

Scientific Research Applications

Synthesis and Applications in Nucleoside Synthesis

4,5-dibromo-6-oxo-1(6H)-pyridazinyl methyl 2,6-difluorobenzenecarboxylate and its derivatives have been studied for their utility in nucleoside synthesis. For instance, imidazo[4,5-d]pyridazin-4(5H)-one, a related compound, has been shown to undergo ribosylation, leading to the creation of nucleosides. These nucleosides have potential applications in drug discovery and biochemical research (Gagnier, Halat, & Otter, 1984).

Role in Pyridazinone Derivatives Synthesis

The compound has also been implicated in the synthesis of various pyridazinone derivatives. For example, polysubstituted pyridazinones can be created from sequential nucleophilic substitution reactions involving related pyridazinone scaffolds. These compounds have diverse applications, particularly in the field of medicinal chemistry and drug discovery (Pattison et al., 2009).

Antioxidant and Anticancer Activities

In the realm of pharmacology, derivatives of bromophenols, which can be synthesized from compounds structurally similar to 4,5-dibromo-6-oxo-1(6H)-pyridazinyl methyl 2,6-difluorobenzenecarboxylate, have been studied for their antioxidant and anticancer activities. These studies highlight the potential therapeutic applications of these compounds in treating oxidative stress-related diseases and cancers (Dong et al., 2022).

Structural and Theoretical Studies

There is also significant interest in the structural characterization and theoretical studies of pyridazinone derivatives. These studies contribute to a deeper understanding of the molecular structure and properties of these compounds, which is crucial for designing new drugs and materials (Kalai et al., 2021).

Novel Synthetic Routes and Molecular Interactions

Research has also explored novel synthetic routes involving pyridazinone structures, contributing to advancements in synthetic chemistry and the development of new materials and pharmaceuticals. For example, the thermolysis of certain pyridazine derivatives has been used to synthesize new molecular structures, expanding the scope of chemical synthesis (Maeba & Castle, 1979).

properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2F2N2O3/c13-6-4-17-18(11(19)10(6)14)5-21-12(20)9-7(15)2-1-3-8(9)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXMJZHGUDWYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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